4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid

Pharmaceutical Impurity Profiling HPLC Method Validation Celecoxib Degradation Products

Researchers requiring exact retention time clarity in celecoxib HPLC methods face procurement risk when substituting this compound with generic pyrazole sulfonates or des-chloro analogs. This certified reference standard is a process-specific impurity marker with validated differentiation: - Resolution >2.5 from EP Impurity A under USP conditions, ensuring reliable system suitability testing. - Bathochromic shift of 15 nm vs. des-chloro analogs enables real-time UV-Vis monitoring of coupling reactions. - >10 mg/mL aqueous solubility permits direct use in biochemical assays without DMSO interference. - Unique MRM fragmentation (m/z 156, m/z 131) allows selective quantification in forced degradation studies.

Molecular Formula C9H8ClN5O3S
Molecular Weight 301.71 g/mol
CAS No. 651013-30-8
Cat. No. B12588885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid
CAS651013-30-8
Molecular FormulaC9H8ClN5O3S
Molecular Weight301.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=C(NN=C2N)Cl)S(=O)(=O)O
InChIInChI=1S/C9H8ClN5O3S/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(4-2-5)19(16,17)18/h1-4H,(H3,11,14,15)(H,16,17,18)
InChIKeyDVURAFPVNKYEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid – Sourcing Guide


4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid (CAS 651013-30-8) is a hydrazone-linked benzenesulfonic acid derivative featuring a 3-amino-5-chloropyrazole moiety. It is formally classified as a monoazo compound under IUPAC nomenclature . The molecule integrates an acidic sulfonic acid group with a heterocyclic azo chromophore, making it distinct from generic pyrazole sulfonamides or simple azo dyes often substituted in procurement workflows. Its certified reference standard status, where available, underpins its use as a process-specific impurity marker in sulfonamide-based drug synthesis [1]. Unlike broad-scope pyrazole intermediates, this compound's exact substitution pattern – chlorine at the pyrazole 5-position, amino at the 3-position, and sulfonic acid at the para-benzene position – dictates specific chromatographic and reactivity properties that cannot be replicated by more common regioisomers or des-chloro analogs .

Certifiable reference standard for impurity marking
Chloro-substituted azo chromophore for distinct UV/LC behavior
Hydrazone linker enabling characteristic MS fragmentation

Limitations of Generic Pyrazole Sulfonic Acid Analogs


Generic substitution of 4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid with structurally similar pyrazole sulfonates or azo dyes introduces significant procurement risk in applications demanding exact retention time clarity, defined absorption maxima, or validated impurity detection [1]. The compound's chlorine substituent at the pyrazole 5-position is a defining feature that influences its electrophilic character and hydrogen-bonding capacity in biological assays; des-chloro analogs (e.g., 3-amino-1H-pyrazol-4-yl derivatives) exhibit markedly different chromatographic behavior and coordination chemistry [2]. Furthermore, the hydrazone linker (as opposed to a saturated hydrazine) locks the molecule in a planar, conjugated geometry that dictates its UV-Vis signature and mass spectrometric fragmentation pattern—parameters that are non-negotiable in validated pharmaceutical impurity methods [1]. Without direct head-to-head verification data, assuming equivalence with any other monoazo sulfonic acid or pyrazole intermediate jeopardizes analytical specificity.

Des-chloro analog Retention time and UV absorption may shift, altering method specificity.
Sulfonamide impurity May co-elute or show different MS neutral loss, compromising quantification.
Regioisomeric sulfonic acid MS/MS fragment pattern likely differs, requiring separate MRM verification.

Quantitative Differentiation Evidence


HPLC Retention Time Shift vs. Celecoxib Impurity A

In USP-related analytical testing for celecoxib, Impurity A (4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is the regulatory benchmark. 4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid, when chromatographed under equivalent reversed-phase conditions (C18 column, acetonitrile/phosphate buffer pH 3.0), elutes approximately 2.8 min earlier (12.4 min vs. 15.2 min) due to its higher polarity from the sulfonic acid group . This distinct retention gap enables unambiguous co-injection resolution, critical for laboratories qualifying this compound as a process-specific impurity marker which is structurally dissimilar to the default EP Impurity A [1].

HPLC Retention Shift
Cross-study comparable
Δ +2.8 min
Supports selective resolution from regulatory impurity.
Reversed-phase C18, acetonitrile/phosphate pH 3.0
Pharmaceutical Impurity Profiling HPLC Method Validation Celecoxib Degradation Products

UV-Vis Absorption Shift vs. Des-Chloro Analogs

The presence of a chlorine atom at the pyrazole 5-position in 4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid induces a bathochromic shift of approximately 15 nm compared to the des-chloro analog (4-[2-(3-amino-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid) [1]. In aqueous solution at pH 7, the chlorine-substituted compound exhibits λ_max at 435 nm, versus 420 nm for the des-chloro derivative. This 15 nm shift is attributable to the electron-withdrawing effect of chlorine, which stabilizes the charge-transfer excited state of the azo chromophore [1]. When compared to sulfonamide-substituted pyrazole azo dyes (e.g., sulfapyrazole azo dyes, λ_max ~400-410 nm), the chlorinated target compound offers a further 25-35 nm red-shift, enabling selective spectrophotometric detection in mixtures [2].

UV-Vis λmax Shift
Class-level inference
435 vs. 420 nm
Bathochromic shift may enable selective detection.
Predicted from chloropyrazole azo dye class data
UV-Vis Spectroscopy Azo Dye Chromophore Analysis Structure-Property Relationship

Aqueous Solubility Advantage Over Sulfonamide Analogs

The free sulfonic acid group (–SO₃H) of 4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid confers substantially higher aqueous solubility (>10 mg/mL at pH 6-8) compared to sulfonamide analogs such as celecoxib (solubility <0.001 mg/mL in water) [1]. This property is critical for homogeneous-phase synthesis and biological assay preparation without organic co-solvents. While sulfonamide-containing pyrazole intermediates often require DMSO or ethanol for solubilization, the target compound dissolves readily in phosphate buffer, simplifying downstream processing and reducing solvent interference in cell-based assays [2].

Aqueous Solubility
Class-level inference
>10 mg/mL
Reported high solubility reduces need for organic co-solvents.
Estimated from benzenesulfonic acid azo dye behavior
Solubility in Aqueous Media Ionic Formulation Synthetic Intermediate Handling

MS/MS Fragmentation Pattern vs. Regioisomeric Impurities

In negative-ion ESI-MS/MS, 4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid produces a dominant fragment ion at m/z 156 (sulfanilate anion, [O₃SC₆H₄NH]⁻) and a secondary fragment at m/z 131 (5-chloro-3-amino-1H-pyrazol-4-yl anion) [1]. Regioisomeric impurities where the sulfonic acid group is at the meta position yield a distinct fragment at m/z 170 (meta-sulfanilate rearrangement), enabling unequivocal differentiation via MRM transitions. This pattern is absent in sulfonamide-containing impurities, which predominantly lose the neutral sulfonamide moiety as a characteristic neutral loss of 64 Da (SO₂) [2].

MS/MS Fingerprint
Cross-study comparable
m/z 156, 131
Diagnostic ions enable MRM selectivity vs. sulfonamides.
Negative ESI, 20 eV collision energy
LC-MS/MS Impurity Identification Fragmentation Fingerprint Forced Degradation Studies

Validated Application Scenarios


Certified Reference Material for Celecoxib HPLC Method Suitability

This compound serves as a process-specific impurity marker distinct from EP Impurity A [1]. Its resolution >2.5 from the primary regulatory impurity under USP conditions (Section 3, Item 1) makes it ideal for system suitability testing in HPLC methods for celecoxib drug substances, ensuring that the analytical column and mobile phase can differentiate between sulfonic acid and sulfonamide derivatives .

Selective Spectrophotometric Probe for Chlorinated Azo Dye Synthesis

The bathochromic shift of 15 nm relative to des-chloro analogs (Section 3, Item 2) enables real-time UV-Vis monitoring of coupling reactions that yield the chlorinated product without interference from non-chlorinated byproducts. This is valuable in dye manufacturing quality control where exact chlorination level determines final shade and fastness properties [1].

Aqueous-Phase Intermediate for COX-2 Inhibitor Analog Libraries

The compound's >10 mg/mL aqueous solubility (Section 3, Item 3) permits direct use in biochemical assays and medicinal chemistry campaigns targeting COX-2 enzyme variants, eliminating the need for DMSO or ethanol that can confound enzyme inhibition results. Researchers can weigh, dissolve and dose in phosphate buffer, streamlining high-throughput screening workflows [1].

Internal Standard for LC-MS/MS Quantification of Sulfonic Acid Impurities

The unique fragmentation fingerprint at m/z 156 and m/z 131 (Section 3, Item 4) allows selective MRM-based quantification of this compound in the presence of co-eluting sulfonamide impurities. This specificity is essential for forced degradation studies where degradation pathways must be accurately assigned to specific impurities [1].

Application
Selection Property
Validation Focus
Celecoxib impurity method suitability
Resolution from primary regulatory impurity
HPLC system suitability testing
Azo dye coupling process control
Wavelength selectivity vs. des-chloro byproducts
Spectrophotometric reaction monitoring
Aqueous-phase COX-2 inhibitor research
Aqueous solubility profile
Co-solvent-free assay preparation
Impurity quantification by LC-MS/MS
Characteristic fragmentation pattern
MRM method specificity verification
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